Potent p300 Bromodomain Inhibition by an (R)-5-Methylpyrrolidin-2-one Derivative Compared to Clinical Candidate CCS1477
An (R)-5-methylpyrrolidin-2-one derivative, compound B4, demonstrated potent inhibition of the p300 bromodomain with an IC₅₀ of 0.060 μM [1]. This activity is comparable to that of the clinical candidate CCS1477 (A1), which has an IC₅₀ of 0.064 μM under the same molecular-level assay conditions [1]. This demonstrates that the (R)-lactam scaffold can serve as a bioisosteric replacement for the core structure of an advanced clinical candidate, maintaining target engagement potency.
| Evidence Dimension | Inhibitory Activity (IC₅₀) |
|---|---|
| Target Compound Data | 0.060 μM (Compound B4, an (R)-5-methylpyrrolidin-2-one derivative) |
| Comparator Or Baseline | 0.064 μM (CCS1477 / A1) |
| Quantified Difference | Comparable potency (0.060 μM vs. 0.064 μM) |
| Conditions | p300 bromodomain inhibition assay (molecular level) |
Why This Matters
This data validates the (R)-5-methylpyrrolidin-2-one scaffold as a core element in generating novel inhibitors with potency equal to a clinical-stage compound, supporting its procurement for oncology-focused medicinal chemistry campaigns.
- [1] Liu, R., et al. Design, synthesis and biological evaluation of (R)-5-methylpyrrolidin-2-ones as p300 bromodomain inhibitors with Anti-Tumor activities in multiple tumor lines. Bioorganic Chemistry. 2022;124:105803. View Source
